molecular formula C15H19N7O2 B12156632 N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B12156632
M. Wt: 329.36 g/mol
InChI Key: HSJDTFXWGGRREI-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a triazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperazine and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and piperazine-based molecules, such as:

Uniqueness

N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N7O2

Molecular Weight

329.36 g/mol

IUPAC Name

N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C15H19N7O2/c23-13(19-14-17-11-18-20-14)10-16-15(24)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,24)(H2,17,18,19,20,23)

InChI Key

HSJDTFXWGGRREI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=NN3

Origin of Product

United States

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